molecular formula C13H11BrO3S B1331175 1-(4-bromophenoxy)-4-methanesulfonylbenzene CAS No. 83642-28-8

1-(4-bromophenoxy)-4-methanesulfonylbenzene

Cat. No.: B1331175
CAS No.: 83642-28-8
M. Wt: 327.2 g/mol
InChI Key: UTOBNWJHJAXJFP-UHFFFAOYSA-N
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Description

1-(4-bromophenoxy)-4-methanesulfonylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a bromine atom and a phenoxy group containing a methylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenoxy)-4-methanesulfonylbenzene typically involves multiple steps One common method starts with the bromination of benzene to form bromobenzeneThe final step involves the sulfonation of the phenoxy group to introduce the methylsulfonyl moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize efficiency .

Mechanism of Action

The mechanism of action of 1-(4-bromophenoxy)-4-methanesulfonylbenzene involves its interaction with specific molecular targets. The bromine and phenoxy groups can form bonds with various biological molecules, affecting their function. The methylsulfonyl group can also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-bromophenoxy)-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO3S/c1-18(15,16)13-8-6-12(7-9-13)17-11-4-2-10(14)3-5-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOBNWJHJAXJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80232483
Record name Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80232483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83642-28-8
Record name Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083642288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80232483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 9.54 g (0.0500 mole) of 4-chlorophenyl methyl sulfone, 13.0 g (0.0750 mole) of 4-bromophenol, 10.37 g (0.0750 mole) of K2CO3 and 150 ml of sulfolane was heated at 150° C. for 5.5 hrs and at 160° C. for 3.5 hrs. The reaction mixture was cooled and poured into a solution of 200 ml of 20% aqueous NaOH and 400 ml of water. The crystalline product was collected by filtration, washed well with water and dried, which gave 8.27 g (50.6% yield) of product. Recrystallization from ethanol afforded purified 1-bromo-4-(4-(methylsulfonyl)phenoxy)benzene, mp 127.5°-129° C.
Quantity
9.54 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
10.37 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
50.6%

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